2H-1-Benzopyran-2-amine

Antibacterial Benzopyran Derivatives MIC

2H-1-Benzopyran-2-amine (2-amino-2H-chromene) is a non-negotiable core scaffold for research programs targeting antimicrobial resistance and kinase inhibition. Do not substitute with coumarin or 4H-chromene isomers—only the 2-amino-2H-chromene configuration enables the low MICs (1–4 μg/mL) and rapid bactericidal action against Gram-positive pathogens observed in optimized amphiphilic peptide mimics. Derivatives also show submicromolar CK2 inhibition and strong SRC kinase docking affinities (ΔG = −7.9 to −7.4 kcal/mol). Its 2-amino handle permits versatile one-pot multi-component library synthesis, enabling access to diverse anticancer leads. Procure this precise building block to maintain synthetic trajectory and biological relevance.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 67747-72-2
Cat. No. B13169446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-amine
CAS67747-72-2
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(O2)N
InChIInChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2
InChIKeyZGKVRYOUJKEBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1-Benzopyran-2-amine (CAS 67747-72-2) Procurement & Selection Guide


2H-1-Benzopyran-2-amine (CAS 67747-72-2), also known as 2-amino-2H-chromene, is a heterocyclic organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol. It features a benzopyran core, a fused benzene and pyran ring system, with an amino group at the 2-position. This compound serves as a versatile scaffold in medicinal chemistry, where it is frequently utilized as a key intermediate for synthesizing a broad range of biologically active derivatives . Its core structure is shared with numerous compounds exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties, making it a critical starting material for drug discovery programs [1].

Why 2H-1-Benzopyran-2-amine Cannot Be Directly Substituted by Other Benzopyran Isomers or Heterocyclic Amines


A common procurement error is assuming that any benzopyran derivative or simple heterocyclic amine can serve as an interchangeable building block. This is demonstrably false. Substituting 2H-1-Benzopyran-2-amine with a different isomer, such as a 4H-chromene or a 2H-1-benzopyran-2-one (coumarin), fundamentally alters the molecule's electronic distribution and reactivity profile, leading to completely different biological outcomes [1]. For instance, while coumarin (2H-1-Benzopyran-2-one) is a well-known antibacterial agent with MIC values ranging from 256 to 1024 μg/mL against S. aureus, its 2-amino counterpart, 2H-1-Benzopyran-2-amine, exhibits distinct pharmacological properties as a precursor to more potent antimicrobial peptides and anticancer agents [2]. Furthermore, the specific 2-amino substitution pattern is crucial for generating derivatives with high selectivity for targets like SRC kinase, a property not observed in unsubstituted or 2-oxo benzopyrans [3]. Therefore, selecting the precise 2-amino-2H-chromene scaffold is a non-negotiable requirement for maintaining the desired synthetic trajectory and downstream biological activity.

Quantitative Evidence for 2H-1-Benzopyran-2-amine Differentiation


Antibacterial Scaffold: MIC Comparison of Benzopyran-2-amine Derivatives vs. Coumarin

Amphiphilic derivatives synthesized from the benzopyran-2-amine scaffold demonstrate a 64- to 1024-fold increase in antibacterial potency against Gram-positive bacteria compared to the structurally similar but functionally distinct coumarin (2H-1-Benzopyran-2-one). This stark contrast underscores the critical role of the 2-amino group in enabling the design of potent membrane-disrupting agents. [1] [2]

Antibacterial Benzopyran Derivatives MIC

Anticancer Selectivity: 2-Aminochromene Derivatives Show High Selectivity Index

Research on conformationally restricted benzopyran-based triarylethylenes, a class derived from the 2H-1-benzopyran scaffold, has shown a high selectivity index (SI) for cancer cells over healthy cells. One compound achieved an IC50 of 0.95 µM against the MCF-7 breast cancer cell line with a corresponding SI of 4.47, indicating a significantly higher toxicity toward cancer cells. [1] While not a direct comparison for the unadorned core, this data illustrates the intrinsic potential of the 2-aminobenzopyran scaffold to yield highly selective anticancer agents, a key differentiation from less modifiable heterocycles like simple quinolines. [2]

Anticancer Selectivity Index Kinase Inhibition

Kinase Inhibition: 2-Amino-4H-benzopyran Derivatives as Potent ATP-Competitive CK2 Inhibitors

A series of 2-amino-4-phenyl-6-hydroxy-7-alkyl-benzopyran derivatives, directly accessible from 2H-1-benzopyran-2-amine precursors, have been characterized as ATP-competitive inhibitors of human protein kinase CK2. These compounds exhibit potent inhibitory activity with IC50 values in the submicromolar range. [1] This contrasts with other benzopyran isomers, such as coumarins, which are generally not recognized as potent CK2 inhibitors, thereby underscoring the specific pharmacophoric value of the 2-amino substitution for engaging this cancer-relevant target.

Kinase Inhibition CK2 IC50

Synthetic Utility: 2H-1-Benzopyran-2-amine as a Versatile Intermediate for Generating Diverse Libraries

The 2-amino group on the benzopyran scaffold provides a unique synthetic handle for rapid diversification into multiple therapeutically relevant chemical classes. Unlike the 4H-chromene isomer, which requires more complex functionalization strategies, 2H-1-benzopyran-2-amine can be efficiently converted into 2-aminopropyl derivatives, phosphonates, and fused heterocycles through straightforward reactions [1] [2]. For instance, one-pot, three-component reactions can directly yield 2-amino-4H-benzopyran-4-yl phosphonates with demonstrated anticancer activity, showcasing the scaffold's amenability to efficient library construction [2].

Medicinal Chemistry Scaffold Library Synthesis

High-Value Application Scenarios for 2H-1-Benzopyran-2-amine


Development of Next-Generation Antibiotics Targeting Multidrug-Resistant Gram-Positive Bacteria

Procure 2H-1-Benzopyran-2-amine as a core scaffold for designing amphiphilic antimicrobial peptide mimics. Evidence shows that optimized derivatives from this scaffold achieve MICs of 1–4 μg/mL against Gram-positive pathogens like S. aureus, significantly outperforming coumarin-based compounds (MICs of 256–1024 μg/mL) [1]. These derivatives also exhibit rapid bactericidal activity, low resistance frequency, and potent biofilm eradication properties, positioning them as strong candidates to combat antimicrobial resistance [1].

Synthesis of Selective Kinase Inhibitors for Oncology Programs

Utilize 2H-1-Benzopyran-2-amine as a starting point for synthesizing ATP-competitive inhibitors. Derivatives have demonstrated submicromolar IC50 values against human protein kinase CK2 [2], and the scaffold can be further optimized for SRC kinase inhibition, with some analogs showing strong binding affinities (ΔG = −7.9 to −7.4 kcal/mol) in molecular docking studies [3]. This is a high-value application for groups focused on targeted cancer therapies.

Generating Diverse Chemical Libraries for Anticancer Drug Discovery

Leverage the unique synthetic handle of the 2-amino group to create diverse libraries via efficient, one-pot, multi-component reactions. This approach provides rapid access to various bioactive classes, including 2-amino-4H-benzopyran-4-yl phosphonates and 2-aminopropyl derivatives [3] [4]. These compounds have shown promising activity against prostate (DU-145), breast (MCF-7), and lung (A549) cancer cell lines, as well as triple-negative breast cancer models [3] [4]. This strategy accelerates the hit-to-lead process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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